2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

Catalog No.
S1920927
CAS No.
19343-79-4
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

CAS Number

19343-79-4

Product Name

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline

IUPAC Name

2,4-dimethyl-1,2,3,4-tetrahydroquinoline

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-8-7-9(2)12-11-6-4-3-5-10(8)11/h3-6,8-9,12H,7H2,1-2H3

InChI Key

XBRNQOFIQPGJDQ-UHFFFAOYSA-N

SMILES

CC1CC(NC2=CC=CC=C12)C

Canonical SMILES

CC1CC(NC2=CC=CC=C12)C

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline is a bicyclic organic compound characterized by a tetrahydroquinoline structure with two methyl groups located at the 2 and 4 positions. Its molecular formula is C11H15NC_{11}H_{15}N and it has a molecular weight of approximately 161.24 g/mol. This compound is notable for its unique structure that contributes to various biological activities and potential applications in medicinal chemistry and materials science .

The chemical reactivity of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline is influenced by its nitrogen-containing heterocyclic structure. Key reactions include:

  • Hydrogenation: The compound can undergo partial hydrogenation to yield various derivatives, which may enhance its pharmacological properties .
  • Cyclization: It can participate in cyclization reactions to form more complex structures, often used in synthetic organic chemistry .
  • Substitution Reactions: The nitrogen atom can act as a nucleophile in electrophilic aromatic substitution reactions, allowing for functionalization at different positions on the aromatic ring .

2,4-Dimethyl-1,2,3,4-tetrahydroquinoline exhibits significant biological activity. It has been studied for its potential as:

  • CYP Enzyme Inhibitor: It has shown inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are crucial for drug metabolism .
  • Anticancer Agents: Research indicates that tetrahydroquinoline derivatives may possess anticancer properties, making them candidates for further pharmacological exploration .
  • Neuroprotective Effects: Some studies suggest that compounds of this class could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Several methods have been developed for the synthesis of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline:

  • Hydrogenation of Quinolines: This method involves the partial hydrogenation of quinolines under controlled conditions to yield tetrahydroquinolines .
  • Domino Reactions: Recent advancements have utilized domino reactions that integrate multiple steps into a single reaction sequence to synthesize tetrahydroquinolines efficiently .
  • Cyclization of Amines: The cyclization of substituted amines with aldehydes or ketones can also produce this compound through reductive amination processes .

The applications of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline span various fields:

  • Pharmaceuticals: Its potential as an inhibitor of specific cytochrome P450 enzymes positions it as a candidate for drug development aimed at improving drug bioavailability and reducing adverse effects .
  • Materials Science: Compounds with tetrahydroquinoline structures are explored as components in organic light-emitting diodes and other electronic materials due to their unique electronic properties .
  • Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex organic compounds used in various industrial applications.

Interaction studies involving 2,4-dimethyl-1,2,3,4-tetrahydroquinoline focus on its binding affinity and inhibitory effects on various biological targets:

  • Cytochrome P450 Interactions: Detailed studies have shown that this compound can significantly inhibit CYP1A2 and CYP2D6 enzymes, impacting drug metabolism pathways .
  • Receptor Binding Studies: Investigations into its binding affinity to specific receptors have indicated potential roles in modulating neurotransmitter systems and inflammatory responses .

Several compounds share structural similarities with 2,4-dimethyl-1,2,3,4-tetrahydroquinoline. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
2-Methyl-1,2,3,4-tetrahydroquinolineOne methyl group at position 20.90
4-Methyl-1,2,3,4-tetrahydroquinolineOne methyl group at position 40.91
3-Methyl-1,2,3,4-tetrahydroquinolineOne methyl group at position 30.89
2-Ethyl-1,2,3,4-tetrahydroquinolineEthyl group at position 20.85
5-Methyl-1,2,3,4-tetrahydroquinolineMethyl group at position 50.84

Uniqueness

The uniqueness of 2,4-dimethyl-1,2,3,4-tetrahydroquinoline lies in its specific arrangement of methyl groups which influences its biological activity and physical properties compared to other tetrahydroquinolines. This structural arrangement may enhance its ability to interact with biological targets effectively while maintaining favorable pharmacokinetic properties.

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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